molecular formula C20H22ClNO2 B5871853 N-(4-chlorophenyl)-2-(4-cyclohexylphenoxy)acetamide

N-(4-chlorophenyl)-2-(4-cyclohexylphenoxy)acetamide

Cat. No.: B5871853
M. Wt: 343.8 g/mol
InChI Key: FWKBWVFRASNYGX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-cyclohexylphenoxy)acetamide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorophenyl group and a cyclohexylphenoxy group connected via an acetamide linkage, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-cyclohexylphenoxy)acetamide typically involves the reaction of 4-chlorophenylamine with 4-cyclohexylphenoxyacetic acid. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted under an inert atmosphere at room temperature to moderate heat.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(4-cyclohexylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-(4-cyclohexylphenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-cyclohexylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-methylphenoxy)acetamide
  • N-(4-chlorophenyl)-2-(4-ethylphenoxy)acetamide
  • N-(4-chlorophenyl)-2-(4-isopropylphenoxy)acetamide

Uniqueness

N-(4-chlorophenyl)-2-(4-cyclohexylphenoxy)acetamide stands out due to the presence of the cyclohexyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with simpler alkyl substituents.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-cyclohexylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2/c21-17-8-10-18(11-9-17)22-20(23)14-24-19-12-6-16(7-13-19)15-4-2-1-3-5-15/h6-13,15H,1-5,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKBWVFRASNYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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